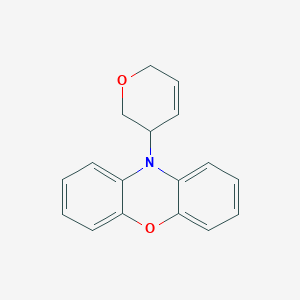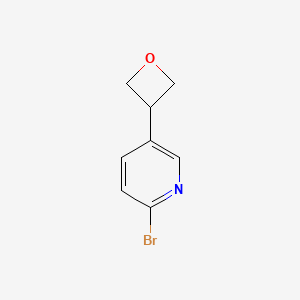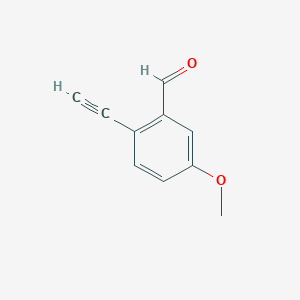-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
[(2,3-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a unique combination of fluorinated aromatic and pyrazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms in the aromatic ring can significantly alter the compound’s chemical properties, making it a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.
Formation of the fluorinated aromatic ring: The 2,3-difluorophenyl group can be synthesized through the halogenation of a suitable aromatic precursor using fluorinating agents like Selectfluor.
Coupling of the two moieties: The final step involves the coupling of the fluorinated aromatic ring with the pyrazole moiety through a nucleophilic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic ring or the pyrazole moiety, potentially leading to the removal of fluorine atoms or the reduction of the pyrazole ring.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable base.
Major Products
Oxidation: N-oxides of the pyrazole moiety.
Reduction: Reduced forms of the aromatic ring or pyrazole moiety.
Substitution: Substituted aromatic rings with various nucleophiles.
科学的研究の応用
Chemistry
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic rings and pyrazole moieties on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity, while the pyrazole moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a methyl group instead of an isopropyl group.
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with an ethyl group instead of an isopropyl group.
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure but with the pyrazole moiety attached at a different position.
Uniqueness
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the specific combination of fluorinated aromatic and pyrazole moieties, along with the isopropyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and unique reactivity patterns, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H17F2N3 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
1-(2,3-difluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-10(2)19-12(6-7-18-19)9-17-8-11-4-3-5-13(15)14(11)16/h3-7,10,17H,8-9H2,1-2H3 |
InChIキー |
XFPFLMNEAZQVIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC=N1)CNCC2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11758225.png)
![9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758240.png)

![10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B11758253.png)
![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)


![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)

![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)
